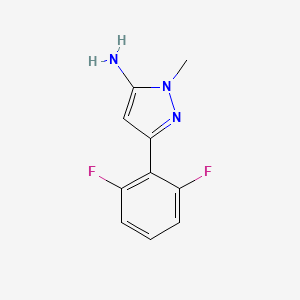
3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a difluorophenyl group at position 3 and a methyl group at position 1 of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 2,6-difluoroaniline with appropriate reagents to form the pyrazole ring. One common method is the cyclization of 2,6-difluoroaniline with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a precursor for agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-3-amine
- 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-4-amine
- 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-2-amine
Uniqueness
3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group enhances its stability and may contribute to its potential biological effects.
生物活性
3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS Number: 1152666-59-5) is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article explores the biological activities associated with this compound, synthesizing findings from various studies and reviews.
- Molecular Formula : C10H9F2N3
- Molecular Weight : 209.20 g/mol
- Structure : The compound features a pyrazole ring substituted with a difluorophenyl group and a methyl group, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes some key findings regarding its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.07 | Inhibition of cell proliferation |
| HepG2 (Liver) | 10.50 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung) | 15.20 | Disruption of tubulin polymerization |
| HT29 (Colon) | 8.90 | Inhibition of tumor growth via apoptotic pathways |
The compound has shown potent inhibition of several cancer types, indicating its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
In addition to anticancer activity, this compound exhibits anti-inflammatory properties. Studies indicate that it can reduce the release of pro-inflammatory cytokines like TNF-alpha in LPS-stimulated macrophages. This suggests a role in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cell signaling pathways related to cancer and inflammation:
- Tubulin Interaction : The compound disrupts tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
- Cytokine Modulation : It inhibits the phosphorylation of key proteins involved in inflammatory signaling pathways.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in cancer cells.
Case Studies
Several case studies have investigated the efficacy of pyrazole derivatives in vivo:
- A study demonstrated that treatment with this compound significantly reduced tumor size in mouse models of breast cancer when administered at doses correlating with the IC50 values observed in vitro .
- Another investigation focused on its anti-inflammatory effects showed a marked reduction in edema and inflammatory markers in animal models treated with the compound following LPS injection .
特性
分子式 |
C10H9F2N3 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
5-(2,6-difluorophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9F2N3/c1-15-9(13)5-8(14-15)10-6(11)3-2-4-7(10)12/h2-5H,13H2,1H3 |
InChIキー |
NDSDXWWGRIKFNJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2=C(C=CC=C2F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















